molecular formula C9H18 B13948831 Cyclopentane, 1-methyl-3-(1-methylethyl)- CAS No. 53771-88-3

Cyclopentane, 1-methyl-3-(1-methylethyl)-

Cat. No.: B13948831
CAS No.: 53771-88-3
M. Wt: 126.24 g/mol
InChI Key: CDTDMKCVKCGRPD-UHFFFAOYSA-N
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Description

Cyclopentane, 1-methyl-3-(1-methylethyl)- (CAS 53771-88-3), also known as 1-isopropyl-3-methylcyclopentane, is a bicyclic alkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . Its IUPAC name reflects a cyclopentane ring substituted with a methyl group at position 1 and an isopropyl group (1-methylethyl) at position 3. The compound’s stereochemistry and structural rigidity influence its physical and chemical properties, including viscosity, boiling point, and reactivity. Key identifiers include:

  • InChIKey: CDTDMKCVKCGRPD-UHFFFAOYSA-N
  • SMILES: CC1CC(CC1)C(C)C

This compound has been identified in pesticidal formulations (e.g., fumigation studies against red imported fire ants) and is synthesized via alkylation or dehydration reactions typical of cyclopentane derivatives .

Properties

CAS No.

53771-88-3

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-methyl-3-propan-2-ylcyclopentane

InChI

InChI=1S/C9H18/c1-7(2)9-5-4-8(3)6-9/h7-9H,4-6H2,1-3H3

InChI Key

CDTDMKCVKCGRPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Conversion

  • Cyclohexanol Dehydration: Cyclohexanol is dehydrated in the presence of acidic catalysts (e.g., silicon dioxide) at elevated temperatures (~250°C) to produce cyclohexene with high conversion efficiency (~97.5% yield).

  • Cyclohexene Isomerization: The cyclohexene is then isomerized in the gas phase over acidic catalysts such as silicon dioxide or zeolites at 400°C to yield 1-methylcyclopentene. This rearrangement proceeds via a ring contraction mechanism and typically achieves a yield of ~60.3%.

Purification

  • The product mixture from the alkylation or alkoxylation step contains the desired cyclopentane derivative along with unreacted starting materials and by-products such as 3-methylcyclopentene and 4-methylcyclopentene.

  • Separation is achieved by fractional distillation, exploiting differences in boiling points to isolate high-boiling cyclopentane derivatives.

Summary Table of Preparation Steps

Step No. Reaction Stage Conditions Catalyst/Agent Yield/Notes
1 Cyclohexanol dehydration to cyclohexene 250°C, acidic catalyst (SiO2) Silicon dioxide ~97.5% yield
2 Cyclohexene isomerization to 1-methylcyclopentene 400°C, gas phase, acidic catalyst SiO2, zeolites ~60.3% yield
3 Alkoxylation/alkylation of 1-methylcyclopentene Liquid phase, acidic catalyst, 70-120°C Alkanols, alkyl halides, DMF solvent Variable, depends on alkylating agent
4 Purification Fractional distillation - Separation of desired product

Catalysts and Reaction Conditions

  • Acidic Catalysts: Silicon dioxide, alumina (Al2O3), alumosilicates, zirconium oxide (ZrO2), titanium dioxide (TiO2), zeolites.

  • Catalyst Form: Fixed bed or fluidized bed reactors.

  • Reaction Atmosphere: Gas phase for isomerization; liquid phase for alkoxylation.

  • Residence Time: 1-50 seconds (preferably 5-15 seconds) for gas-phase isomerization.

  • Temperature Range: 250-500°C for dehydration and isomerization; 70-120°C for alkylation.

Additional Synthetic Routes and Considerations

  • Alternative methods involve condensation of esters of glutaric acid and oxalic acid in polar aprotic solvents with alkali metal alkoxides to form cyclopentane derivatives, followed by alkylation and hydrolysis steps. This method is more applicable to cyclopentane-1,2-dione derivatives but illustrates the versatility of cyclopentane ring functionalization chemistry.

  • Recycling of by-products and unreacted starting materials is common to improve overall yield and process efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of cyclopentane, where the halogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), isopropyl chloride (C₃H₇Cl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 1-methyl-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: This compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.

    Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Cyclopentane, 1-methyl-3-(1-methylethyl)- is used in the production of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of cyclopentane, 1-methyl-3-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclopentanes with Alkyl Groups

Cyclopentane, 1-Methyl-3-(2-Methylpropyl)-
  • Formula : C₉H₁₈ (same as target compound)
  • Structure : Features an isobutyl group (2-methylpropyl) at position 3 instead of isopropyl.
  • Applications : Detected in phytochemical studies of Artemisia halodendron at 0.012% concentration , suggesting a role in plant secondary metabolism.
1,3-Dimethylcyclopentane
  • Formula : C₇H₁₄
  • Structure : Simpler substituents (methyl groups at positions 1 and 3).
  • Synthesis: Prepared via dehydration of 1,3-dimethylcyclopentanol .
  • Comparison : Reduced steric bulk compared to the target compound, leading to lower viscosity and higher volatility.
1-Methyl-3-Ethylcyclopentane
  • Formula : C₈H₁₆
  • Structure : Ethyl group at position 3 instead of isopropyl.
  • Reactivity : Intermediate steric effects between methyl and isopropyl derivatives, influencing reaction kinetics in catalytic processes .

Unsaturated Cyclopentane Derivatives

Cyclopentane, 1-Methyl-3-Methylene-
  • Formula : C₇H₁₂
  • Structure : A methylene group (C=CH₂) introduces unsaturation.
  • Properties : Lower molecular weight (96.17 g/mol) and predicted density (0.83 g/cm³) compared to the saturated target compound .
  • Applications : Likely used as a chemical intermediate due to its reactive double bond.
Cyclopentane, 1-Methylene-3-(1-Methylethylidene)-
  • Formula : C₉H₁₄
  • Structure : Contains two unsaturated groups (methylene and methylethylidene).
  • Properties : Predicted boiling point of 157.8°C and density of 0.83 g/cm³ , suggesting higher volatility than the target compound.

Aromatic Analogs

Benzene, 1-Methyl-3-(1-Methylethyl)-
  • Formula : C₁₀H₁₄
  • Structure : Aromatic ring with methyl and isopropyl groups.
  • Occurrence: Found in oregano essential oil (6.8%) and tea tree oil .
  • Comparison : The aromatic system confers distinct electronic properties, enhancing stability and resonance effects absent in cyclopentane analogs.

Research Findings and Implications

  • Comparatively, D-limonene (a terpene) showed higher abundance (0.94%) in the same study, suggesting differences in efficacy .
  • Synthetic Routes : Alkylated cyclopentanes are commonly synthesized via dehydration of alcohols or alkyl halide reactions, as seen in 1-methyl-3-ethylcyclopentane synthesis .
  • Natural Occurrence : While aromatic analogs like 1-methyl-3-(1-methylethyl)-benzene are found in plants, the cyclopentane derivative’s natural sources remain unconfirmed .

Biological Activity

Cyclopentane, 1-methyl-3-(1-methylethyl)-, also known by its CAS number 53771-88-3, is a cyclic organic compound with the molecular formula C9H18C_9H_{18} and a molecular weight of approximately 126.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Cyclopentane, 1-methyl-3-(1-methylethyl)- is characterized by its unique structural formula:

InChI InChI 1S C9H18 c1 7 2 9 5 4 8 3 6 9 h7 9H 4 6H2 1 3H3\text{InChI }\text{InChI 1S C9H18 c1 7 2 9 5 4 8 3 6 9 h7 9H 4 6H2 1 3H3}

Key Properties:

PropertyValue
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Boiling PointNot specified
DensityNot specified

Antimicrobial Activity

Research indicates that cyclopentane derivatives exhibit varying degrees of antimicrobial activity. A study focusing on essential oils containing similar compounds found significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.06 mg/mL for certain bacterial strains such as E. coli and Vibrio spp. .

Antioxidant Activity

The antioxidant potential of cyclopentane derivatives has been assessed using the DPPH radical scavenging assay. The ability to donate hydrogen or scavenge radicals was measured, revealing promising results that suggest cyclopentane may act as an effective antioxidant agent. The IC50 values were determined to be critical for evaluating the radical scavenging capacity, although specific values for cyclopentane, 1-methyl-3-(1-methylethyl)- are yet to be published.

Study on Essential Oils

A comprehensive study analyzed the chemical composition and biological activities of essential oils extracted from various plants that contain cyclopentane derivatives. The essential oil exhibited both antibacterial and antioxidant properties, highlighting the potential applications in food preservation and health supplements .

Metabolomics Research

Recent advancements in metabolomics have utilized cyclopentane compounds to explore their interactions within biological systems. Studies employing GC-MS (Gas Chromatography-Mass Spectrometry) techniques have identified metabolic pathways influenced by these compounds, providing insights into their biological roles and potential therapeutic applications .

Safety and Toxicity

While cyclopentane itself is generally considered safe in controlled environments, exposure to high concentrations may lead to respiratory issues or chemical pneumonia if inhaled or ingested . Safety data sheets recommend handling with caution due to its flammable nature and potential health risks associated with prolonged exposure.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-(1-methylethyl)cyclopentane, and how can reaction conditions be optimized to minimize by-products?

The synthesis of branched cyclopentane derivatives typically involves alkylation or isomerization of pre-functionalized cyclopentane precursors. For example, alkylation of cyclopentane with isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound, but competing reactions may produce isomers like 1-methyl-2-(1-methylethyl)cyclopentane. Optimization requires temperature control (<50°C) and stoichiometric monitoring to suppress side reactions . Gas chromatography (GC) with mass spectrometry (MS) is critical for tracking intermediates and verifying purity .

Q. How can structural isomers of 1-methyl-3-(1-methylethyl)cyclopentane be distinguished using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and DEPT-135, resolves positional isomerism. For instance, the methyl group at C3 in the target compound shows distinct splitting patterns compared to C2-substituted isomers. Infrared (IR) spectroscopy further differentiates via C-H bending modes in the 700–800 cm⁻¹ range for cyclopentane derivatives . Computational modeling (e.g., DFT) can predict spectral data to validate experimental results .

Q. What are the reported physicochemical properties of this compound, and how do experimental values compare with computational predictions?

Key properties include:

PropertyExperimental ValuePredicted Value (DFT)Source
Boiling Point (°C)157.8 ± 15.0162.3 ± 2.5
Density (g/cm³)0.83 ± 0.10.81 ± 0.02
Discrepancies arise from approximations in solvation models. Validation via differential scanning calorimetry (DSC) and refractometry is advised .

Advanced Research Questions

Q. What role does steric hindrance play in the thermodynamic stability of 1-methyl-3-(1-methylethyl)cyclopentane compared to its structural isomers?

The 1,3-disubstituted configuration minimizes steric strain by positioning bulky groups in equatorial orientations, reducing van der Waals repulsion. Isodesmic reaction calculations reveal that the 1,3-isomer is ~5 kJ/mol more stable than the 1,2-isomer due to favorable torsional angles in the cyclopentane ring . Experimental data from combustion calorimetry align with these predictions .

Q. How can this compound be applied as a model system in studying clathrate hydrate formation, and what surfactants enhance or inhibit crystallization?

Cyclopentane derivatives are used to simulate natural gas hydrates due to their similar lattice parameters. In controlled studies, anionic surfactants (e.g., sodium dodecyl sulfate) reduce interfacial tension, promoting hydrate nucleation. Conversely, nonionic surfactants like polyethylene glycol (PEG) disrupt water structure, delaying crystallization. Researchers should monitor phase behavior using high-pressure microscopy and Raman spectroscopy .

Q. What contradictions exist in the literature regarding the environmental fate of this compound, and how can they be resolved methodologically?

Discrepancies in biodegradation rates (e.g., half-life estimates ranging from 7–30 days) stem from variability in microbial consortia and test conditions. Standardized OECD 301F assays under controlled aerobic conditions are recommended. Isotopic labeling (¹⁴C) combined with LC-MS/MS can track metabolite pathways and clarify persistence mechanisms .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized 1-methyl-3-(1-methylethyl)cyclopentane?

  • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., unreacted isopropyl halides) at ppm levels .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Resolves non-volatile by-products like cyclopentanol derivatives .
  • X-ray Crystallography : Confirms stereochemical purity if single crystals are obtainable .

Q. How should researchers design experiments to investigate the compound’s interactions with biological systems, such as insecticidal activity?

  • Dose-Response Assays : Expose model organisms (e.g., Solenopsis invicta) to varying concentrations in controlled environments, measuring mortality rates and behavioral changes (e.g., locomotion inhibition) .
  • Metabolomic Profiling : Use GC×GC-TOF/MS to identify biochemical pathways affected by the compound, such as acetylcholinesterase inhibition .

Data Interpretation and Validation

Q. What statistical approaches are suitable for resolving conflicting vapor pressure data reported for this compound?

Apply the Clausius-Clapeyron equation to reconcile disparate measurements. Bayesian regression models can account for instrumental variability, while collaborative trials (e.g., via NIST) improve dataset reliability .

Q. How can computational chemistry tools (e.g., MD simulations) predict the compound’s phase behavior under extreme temperatures?

Molecular dynamics (MD) simulations using force fields like OPLS-AA reproduce melting points and viscosity trends. Validation against experimental DSC and rheometry data is critical. For high-pressure studies, the Peng-Robinson equation of state adjusts for non-ideality .

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